molecular formula C9H9FO B2370280 5-Fluoro-2,3-dihydro-1H-inden-2-ol CAS No. 929533-60-8

5-Fluoro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2370280
CAS No.: 929533-60-8
M. Wt: 152.168
InChI Key: OTJQIDXHQLVRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance and Role of the Indane Scaffold in Chemical Research

The indane scaffold, a bicyclic system consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile framework for the development of ligands that can interact with a variety of biological targets. The rigid nature of the indane core provides a well-defined three-dimensional orientation for appended functional groups, facilitating the optimization of drug-receptor interactions.

The therapeutic importance of the indane moiety is underscored by its presence in a number of clinically used drugs. These include Indinavir, an HIV protease inhibitor, and Donepezil, a treatment for Alzheimer's disease. researchgate.net The diverse pharmacological activities associated with indane-containing molecules highlight the scaffold's utility in the design of new therapeutic agents. researchgate.net Research continues to explore the potential of indane derivatives in areas such as cancer, inflammation, and neurodegenerative disorders.

The Influence of Fluorine Substitution on Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet it imparts significantly different electronic effects. researchgate.net

In the context of medicinal chemistry, the strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. researchgate.net

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a molecule's ionization state and its interaction with biological targets. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor. researchgate.net

These effects are highly dependent on the specific position of the fluorine atom within the molecule, making its placement a key consideration in rational drug design.

Overview of Research Trajectories for Dihydroindenol Compounds

Dihydroindenol compounds, characterized by the presence of a hydroxyl group on the five-membered ring of the indane scaffold, are a subject of ongoing research interest. The hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions, which is often a critical feature for biological activity.

Research into dihydroindenol derivatives has explored a range of potential applications. For instance, certain amino-indenol derivatives have been investigated for their activity as dopamine (B1211576) receptor agonists. nih.gov Furthermore, the synthesis of various substituted indanols serves as a platform for the diversification of chemical libraries, which can then be screened for a wide array of biological activities. mdpi.com The combination of the indane scaffold with a hydroxyl group and other substituents, such as fluorine, offers a rich field for the exploration of new chemical space and the development of novel bioactive compounds.

Interactive Data Tables

Physicochemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-2-ol

PropertyValueSource
CAS Number929533-60-8 researchgate.net
Molecular FormulaC₉H₉FO researchgate.net
Molecular Weight152.17 g/mol researchgate.net
Melting Point72-73 °C researchgate.net

Spectroscopic Data of 2-Indanol (for comparison)

TechniqueKey FeaturesSource
¹H NMR (CDCl₃)δ ~7.1-7.3 (m, 4H, Ar-H), ~4.6 (m, 1H, CH-OH), ~3.1 (dd, 2H, Ar-CH₂), ~2.8 (dd, 2H, Ar-CH₂)General textbook values
¹³C NMR (CDCl₃)δ ~142, ~127, ~125 (Ar-C), ~75 (CH-OH), ~40 (CH₂)General textbook values
IR (KBr)~3300 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1480 cm⁻¹ (C=C aromatic stretch)General textbook values
Mass Spectrometrym/z 134 (M⁺), 116 (M⁺ - H₂O)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQIDXHQLVRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929533-60-8
Record name 5-fluoro-2,3-dihydro-1H-inden-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Control and Enantioselective Access to 5 Fluoro 2,3 Dihydro 1h Inden 2 Ol Derivatives

Development of Chiral Synthetic Routes

The creation of a single desired enantiomer from a racemic mixture or a prochiral starting material is a significant challenge in organic synthesis. For 5-Fluoro-2,3-dihydro-1H-inden-2-ol, a variety of methods have been explored to achieve this goal, ranging from catalytic hydrogenations to the use of chiral auxiliaries.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones, and they have been successfully applied to the synthesis of chiral alcohols. These methods often rely on chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands.

A notable example is the Noyori-type asymmetric hydrogenation, which has been instrumental in the synthesis of a wide array of chiral alcohols. In the context of producing chiral indanols, these reactions typically involve the reduction of a corresponding indanone precursor. The choice of the chiral ligand is critical in dictating the stereochemical outcome of the reaction. For instance, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly used ligands that can effectively control the facial selectivity of the hydrogenation process. The mechanism of these reactions involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group.

Dynamic kinetic resolution (DKR) is a particularly elegant strategy that combines a rapid racemization of the starting material with a highly enantioselective reaction. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. wikipedia.org In the context of indanone derivatives, a chiral ruthenium catalyst can facilitate both the racemization of the starting ketone and the enantioselective hydrogenation, leading to a high yield and enantiomeric excess of the desired alcohol. princeton.edu The efficiency of a DKR process is dependent on the relative rates of racemization and reduction, with the rate of racemization needing to be significantly faster than the rate of reduction of the slower-reacting enantiomer.

Stereoselective Formation of Carbon-Carbon Bonds (e.g., Asymmetric Michael Additions)

The stereoselective formation of carbon-carbon bonds is a fundamental strategy in organic synthesis for building molecular complexity with precise stereochemical control. rsc.org Asymmetric Michael additions, a type of conjugate addition reaction, are particularly useful for creating new stereocenters. buchler-gmbh.com These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, often catalyzed by a chiral organocatalyst or a metal complex.

While direct application to this compound synthesis is not extensively documented in the provided results, the principles of asymmetric Michael additions are highly relevant. For instance, a chiral enamine, formed from the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde, can react with a nucleophile in a highly stereoselective manner. nih.gov This approach could be envisioned for the synthesis of precursors to this compound.

The regioselectivity of these reactions, particularly when dealing with substrates containing electron-withdrawing groups like fluorine, is a critical consideration. nih.gov The inherent electronic properties of the fluorine atom can influence the reactivity and regioselectivity of the carbon-carbon bond formation. nih.gov

Chiral Auxiliary and Ligand-Controlled Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for achieving high levels of stereocontrol.

In the synthesis of chiral indanols, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reduction of a ketone or another functional group transformation. The steric bulk and electronic nature of the auxiliary would create a chiral environment, favoring the approach of a reagent from one face of the molecule over the other.

Chiral ligands, as mentioned in the context of asymmetric hydrogenation, play a pivotal role in metal-catalyzed reactions. The ligand coordinates to the metal center and creates a chiral pocket around the active site. This chiral environment dictates the stereochemical outcome of the reaction by controlling the orientation of the substrate as it binds to the catalyst. The development of new and more effective chiral ligands is an ongoing area of research in asymmetric catalysis.

Enzymatic Resolution and Deracemization Processes

Enzymes are highly efficient and selective catalysts that can be employed for the resolution of racemic mixtures. Their ability to operate under mild conditions and often with high enantioselectivity makes them attractive tools for green chemistry.

Lipase-Catalyzed Kinetic Resolution of Racemic Fluoroindanols

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, they can be used to catalyze the reverse reaction, esterification or transesterification, in an enantioselective manner. This forms the basis of lipase-catalyzed kinetic resolution.

In a typical kinetic resolution of a racemic alcohol, such as this compound, a lipase (B570770) is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. nih.gov The success of this process depends on the ability of the lipase to differentiate between the two enantiomers of the alcohol. The choice of the acyl donor and the solvent can significantly influence the efficiency and enantioselectivity of the resolution. nih.gov For example, vinyl acetate (B1210297) is often a superior acyl donor compared to alkyl esters. nih.gov

The enantiomeric ratio (E-value) is a measure of the selectivity of the enzyme. A high E-value is desirable for an efficient resolution, allowing for the separation of the unreacted alcohol and the acylated product with high enantiomeric purity.

Elucidation of Absolute Configuration and Enantiomeric Purity Assessment

Chiral Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. nih.govchiralpedia.com The fundamental principle of chiral HPLC lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. nih.gov This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and, consequently, separation. chiralpedia.com

The most widely used CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, which are derivatized with various carbamates. mdpi.comnih.gov These phases can be operated in different modes, including normal phase, reversed phase, and polar organic mode, offering broad applicability for a wide range of chiral compounds. nih.gov The choice of the mobile phase, which typically consists of mixtures like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and operating conditions such as flow rate and temperature, are crucial for optimizing the separation. mdpi.comsigmaaldrich.com For instance, decreasing the flow rate can enhance peak efficiency and improve the resolution between enantiomers. sigmaaldrich.com

For derivatives of 2,3-dihydro-1H-inden-1-ol, polysaccharide-based CSPs have proven effective. The selection of the specific CSP and mobile phase composition is determined through a screening process to achieve the best enantioseparation. mdpi.comsigmaaldrich.com The success of the separation is evaluated by parameters such as the resolution (Rs) and the separation factor (α). A baseline separation with high resolution allows for the accurate determination of the enantiomeric excess (ee) of a sample.

Table 1: Illustrative Chiral HPLC Conditions for the Separation of Indanol Derivatives

This table presents typical conditions for the enantioselective separation of chiral indanol derivatives, demonstrating the common stationary and mobile phases used.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Detection (nm)Analyte Class
Chiralpak® AD-Hn-hexane : isopropanol : methanol (B129727) (75:10:15)1.0254Indanol Derivatives
Lux® Cellulose-2n-heptane : n-butanol (90:10)0.8230Indanol Derivatives
Chiralcel® ODn-hexane : ethanol (B145695) : isopropanol (18:2:1)1.0220Indanol Derivatives

This data is representative of methods used for related compounds and illustrates the general approach.

Spectroscopic Methods for Stereochemical Assignment (e.g., Mosher's Method, NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the absolute configuration of chiral secondary alcohols like this compound, particularly through derivatization with a chiral agent.

Mosher's Method

Mosher's method is a widely used NMR technique for determining the absolute configuration of stereogenic carbinol centers. researchgate.netumn.edu The method involves the esterification of the alcohol of unknown configuration with both enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.edu Since diastereomers have different physical properties, their ¹H NMR spectra will also differ. stackexchange.comyoutube.com

The two diastereomeric esters are analyzed by ¹H NMR, and the chemical shifts (δ) of protons on either side of the newly formed ester linkage are compared. stackexchange.com The key to the method is the preferred conformation of the MTPA esters, where the bulky phenyl group of the MTPA moiety creates a distinct shielding or deshielding effect on the protons of the original alcohol. umn.edu By calculating the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be assigned. hebmu.edu.cn A consistent pattern of positive and negative Δδ values for protons on either side of the carbinol carbon reveals the stereochemistry. stackexchange.com

Table 2: Application of Mosher's Method for Absolute Configuration Assignment

This table illustrates the principle of using Δδ (δS - δR) values from ¹H NMR spectra of (R)- and (S)-MTPA esters to determine the absolute configuration of a secondary alcohol.

Proton Positionδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR)Inferred Configuration
Protons on side L14.504.55-0.05R
Protons on side L22.152.10+0.05R
-OCH₃ of MTPA3.543.58-0.04R

This data is hypothetical and serves to illustrate the analytical principle. The sign convention of Δδ determines the assignment based on the established Mosher model.

X-ray Diffraction Analysis for Solid-State Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state, revealing the precise spatial arrangement of its atoms. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute structure. mdpi.com By analyzing the intensities of specific pairs of reflections, known as Bijvoet pairs, the absolute configuration can be established. mdpi.com

While highly reliable, the primary challenge of this method is the growth of high-quality single crystals suitable for diffraction analysis. nih.gov For derivatives of this compound, obtaining a crystalline derivative may be necessary to facilitate this analysis. The resulting data includes precise bond lengths, bond angles, and the absolute stereochemistry of all chiral centers in the molecule. nih.gov

Table 3: Example Crystallographic Data for a Chiral Organic Molecule

This table shows the type of data obtained from an X-ray diffraction experiment, which is used to define the solid-state structure.

ParameterValue
Chemical FormulaC₁₂H₁₄FNO₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.721
b (Å)5.655
c (Å)31.405
β (°)93.16
Volume (ų)2787.7
Z (molecules/unit cell)4

This data is representative of a chiral organic molecule and is adapted from a published structure to illustrate the output of an X-ray crystallographic analysis. nih.gov

Utilization of 5 Fluoro 2,3 Dihydro 1h Inden 2 Ol As a Pivotal Synthetic Building Block

Modular Synthesis of Complex Organic Molecules

The structure of 5-Fluoro-2,3-dihydro-1H-inden-2-ol offers multiple points for chemical modification, making it an ideal starting material for the modular synthesis of more elaborate organic compounds. The hydroxyl group can be readily transformed into other functional groups or used as a handle for coupling reactions, while the fluorinated benzene (B151609) ring can participate in various aromatic substitution reactions or influence the electronic properties of the final molecule.

Fluorinated heterocyclic and carbocyclic compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. uzh.chmdpi.com The indanol framework serves as a key starting point for these structures. Cycloaddition reactions are a superior method for the stereochemically controlled synthesis of diverse heterocyclic systems. uzh.ch The fluorine atom in the building block can enhance the reactivity of substrates in these reactions. nih.gov

The hydroxyl group of this compound can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form fused ring systems. Alternatively, it can be oxidized to the corresponding ketone, 5-fluoro-1-indanone (B1345631), which is a versatile reagent for synthesizing heterocyclic compounds like pyridines and imidazoles. alfa-chemical.com The synthesis of fluorinated carbocyclic nucleosides, for example, has been achieved through the regioselective opening of an epoxide derived from a related carbocyclic system, a strategy applicable to the indanol framework. rsc.org

Table 1: Potential Heterocyclic Systems from 5-Fluoro-indan-2-ol Derivatives

Starting Material Derivative Reaction Type Resulting Heterocycle Class
5-Fluoro-2-aminoindan Condensation Imidazoles, Pyrazines
5-Fluoro-2-indanone Cycloaddition, Condensation Thiophenes, Pyridines

Incorporation into Diverse Scaffold Architectures

In modern chemistry, complex functional molecules are often built by joining multiple molecular building blocks to a central "scaffold". mdpi.com this compound is an excellent candidate for such a scaffold due to its rigid structure and multiple derivatization points. The indane core provides a defined three-dimensional geometry, while the fluorine atom and hydroxyl group act as handles for attaching other molecular fragments.

For instance, the precursor 5-fluoro-1-indanone can be readily converted to 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one, demonstrating how the indane skeleton can be elaborated into more complex architectures. chemicalbook.com This principle allows the indanol to be incorporated into larger, multifunctional constructs, where its fluorinated phenyl ring can modulate properties like binding affinity or metabolic stability. The ability to build upon this core in a step-wise, controlled manner is crucial for creating molecules with precisely defined structures and functions. mdpi.com

Precursor in the Design of Chemical Probes and Ligands for Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes and is a core principle in drug design. nih.gov Chemical probes and ligands are designed to bind to specific targets, such as proteins or nucleic acids, to study or modulate their function. The design of these molecules relies on achieving high surface complementarity and favorable thermodynamic interactions with the target. nih.gov

This compound is an attractive precursor for such molecules. Its rigid framework reduces the conformational flexibility of the resulting ligand, which can lead to higher binding affinity and selectivity. The fluorine atom is a particularly valuable feature; it can form favorable orthogonal interactions (like F–C=O) and alter the acidity of nearby protons, influencing binding events. Chiral amines derived from the fluorinated indane system, such as (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, are key building blocks for chiral ligands used in asymmetric catalysis and as components of pharmacologically active molecules. bldpharm.comchemicalbook.com

Application in Agrochemical Intermediate Synthesis

The introduction of fluorine into agrochemicals can significantly enhance their efficacy, metabolic stability, and bioavailability. Fluorinated heterocycles are an important class of compounds in the production of modern agrochemicals. uzh.ch

The direct precursor to this compound, which is 5-fluoro-1-indanone, is explicitly used as a versatile reagent in the synthesis of agrochemicals. alfa-chemical.com Since the indanol is readily prepared by the reduction of this indanone, it stands as a key intermediate in the same synthetic pathways. Its structural motifs are incorporated into more complex molecules designed to act as herbicides, pesticides, or fungicides.

Contributions to Advanced Materials Research (e.g., functional polymers, optoelectronics precursors)

Fluorinated compounds are of great interest in materials chemistry for creating advanced materials with unique properties. uzh.chnih.gov The inclusion of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. Fluorinated heterocycles, for example, are a leading class of compounds for applications in materials science. uzh.ch

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The hydroxyl group provides a reactive site for polymerization reactions (e.g., to form polyesters or polyethers), while the fluorinated indane unit would be incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit enhanced thermal stability or unique optical and electronic properties, making them suitable for applications in fields like optoelectronics.

Development of Novel Catalytic Systems Utilizing the Indanol Framework

The development of new catalytic systems, particularly for asymmetric synthesis, often relies on the design of novel chiral ligands that can effectively control the stereochemical outcome of a reaction. The indane framework is a well-established platform for successful chiral ligands.

By leveraging the chirality of enantiomerically pure forms of this compound, new classes of catalysts can be developed. The alcohol can be converted into other functional groups, such as amines or phosphines, to create bidentate or tridentate ligands. The rigid indane backbone helps to create a well-defined chiral environment around the metal center of a catalyst. Furthermore, the electronic properties of the catalyst can be fine-tuned by the presence of the fluorine atom, potentially leading to enhanced reactivity and enantioselectivity. The synthesis of chiral building blocks like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride demonstrates the accessibility of these key catalytic precursors. bldpharm.com

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 929533-60-8 C₉H₉FO
5-Fluoro-1-indanone 700-84-5 C₉H₇FO
2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one 1025895-81-0 C₁₁H₉FO₂
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 2103399-35-3 C₉H₁₁ClFN
5-fluorooxindole 56341-41-4 C₈H₆FNO
(1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol 1235439-34-5 C₉H₉FO
(R)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE 1352571-83-5 C₉H₁₀FN
5-Indanol 1470-94-6 C₉H₁₀O
5-Fluoro-2,3-dihydro-1H-inden-1-ol 52085-92-4 C₉H₉FO

Advanced Spectroscopic and Computational Investigations of 5 Fluoro 2,3 Dihydro 1h Inden 2 Ol

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol. These methods provide insights into the molecular framework, functional groups, and the influence of the fluorine substituent on the electronic environment.

Comprehensive Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and hydroxyl protons. The protons on the five-membered ring would appear as a complex multiplet system due to geminal and vicinal couplings. The fluorine atom at the 5-position would introduce further complexity through long-range couplings to the aromatic protons. For comparison, the ¹H NMR data for 2-Fluoroaniline shows aromatic protons in the range of δ 6.6-7.2 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the electron-withdrawing nature of the fluorine atom. As a reference, the ¹³C NMR spectrum of 2-Fluoroaniline shows aromatic carbon signals between δ 113-148 ppm. rsc.org Quaternary carbons, such as the one bearing the fluorine atom, typically show weaker signals. youtube.com

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. For monofluorobenzene, the ¹⁹F chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The coupling between the fluorine and adjacent protons would also be observable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1/H3 ~2.8 - 3.2 (m) ~35 - 40
H2 ~4.5 - 4.8 (m) ~70 - 75
H4 ~6.9 - 7.1 (dd) ~110 - 115 (d, JCF)
H6 ~6.8 - 7.0 (dd) ~115 - 120 (d, JCF)
H7 ~7.1 - 7.3 (t) ~125 - 130
C5 - ~160 - 165 (d, ¹JCF)
C3a - ~140 - 145
C7a - ~145 - 150
OH Variable -

Note: These are predicted values based on data from similar structures and are for illustrative purposes.

Mass Spectrometry for Molecular Structure Confirmation (LCMS, HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS would be used to determine the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 153.0710. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, allowing for the determination of the elemental formula. The predicted exact mass for C₉H₉FO is 152.0637 Da. uni.lu This high accuracy helps to distinguish between compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 153.07102
[M+Na]⁺ 175.05296
[M-H]⁻ 151.05646

Source: PubChemLite. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations for the aromatic ring would be in the 1400-1600 cm⁻¹ range. For comparison, the gas-phase IR spectrum of the related compound 5-fluoro-2,3-dihydro-1H-inden-1-one shows characteristic carbonyl and aromatic absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra.

Gas-Phase Spectroscopic Techniques (e.g., REMPI, ZEKE Photoelectron Spectroscopy) Applied to Indanol Systems

Gas-phase techniques provide insights into the intrinsic properties of molecules, free from solvent effects.

Resonance-Enhanced Multiphoton Ionization (REMPI): REMPI is a sensitive technique for studying the electronic spectroscopy of jet-cooled molecules. wikipedia.org Studies on 1-indanol (B147123) using REMPI have successfully identified different conformers of the molecule. mpg.dersc.orgresearchgate.net A similar approach for this compound would allow for the investigation of its electronically excited states and the influence of the fluorine substituent on the electronic transitions.

Zero-Kinetic-Energy (ZEKE) Photoelectron Spectroscopy: ZEKE spectroscopy provides high-resolution vibrational information about the molecular cation. This technique, when applied to indanol systems, has revealed details about the geometry changes upon ionization.

Quantum Chemical Modeling and Simulation

Computational chemistry plays a vital role in complementing experimental findings and providing a deeper understanding of molecular properties.

Conformational Landscape Analysis and Energy Minima Determination

The five-membered ring of the indanol system is not planar and can adopt different puckered conformations. The orientation of the hydroxyl group further adds to the conformational complexity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of this compound. These calculations can identify the different stable conformers (energy minima) and the transition states connecting them. mdpi.com Studies on fluorinated piperidines have shown that the conformational preferences are influenced by a combination of steric effects, hyperconjugation, and electrostatic interactions, which would also be relevant for this compound. d-nb.info The polarity of the solvent can also play a significant role in the relative stability of different conformers. d-nb.info

Electronic Structure Determination and Reactivity Prediction

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of such molecules. These calculations can provide insights into the molecular orbital energies, electrostatic potential surfaces, and atomic charges, all of which are crucial for understanding the molecule's chemical behavior. For instance, the calculated electrostatic potential surface can highlight regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack.

While specific computational studies on the electronic structure and reactivity of this compound are not extensively detailed in the public domain, the principles of physical organic chemistry allow for reasoned predictions. The fluorine atom at the 5-position is expected to decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to its non-fluorinated counterpart, 2,3-dihydro-1H-inden-2-ol. Conversely, the electron-withdrawing effect could enhance the acidity of the hydroxyl proton.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-mediated Interactions)

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom (a potential weak hydrogen bond acceptor) in this compound allows for a range of intermolecular and intramolecular interactions.

Hydrogen Bonding: The primary intermolecular interaction for this compound is expected to be hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. This leads to the formation of dimers or larger aggregates in the condensed phase.

Fluorine-mediated Interactions: The role of covalently bound fluorine in hydrogen bonding is a topic of ongoing research. ucla.edu While fluorine is a weak hydrogen bond acceptor, intramolecular OH···F hydrogen bonds have been observed in conformationally restricted fluorohydrins. nih.gov In the case of this compound, the rigid five-membered ring brings the hydroxyl group and the fluorine atom into a fixed spatial relationship. Depending on the stereochemistry at the C2 position, an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom might be possible.

Computational studies on related fluorinated compounds have shown that the strength of such NH···F or OH···F interactions can be modulated by electronic and conformational effects. nih.gov For example, in a series of 4-anilino-5-fluoroquinazolines, a through-space NH···F interaction was characterized by NMR spectroscopy and DFT calculations, with coupling constants (¹hJNH,F) of approximately 19±1 Hz. nih.gov This suggests that similar intramolecular interactions could be present and detectable in this compound.

The packing of these molecules in the solid state would likely be influenced by a combination of these hydrogen bonding and fluorine-mediated interactions. X-ray crystallographic studies on related fluorinated heterocyclic compounds have revealed the formation of dimers and extended chains through N—H⋯O and C—H⋯F hydrogen bonds. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section) and Spectral Interpretation

Spectroscopic techniques are essential for the characterization of this compound. While experimental spectra are the gold standard, computational methods can predict spectroscopic parameters, aiding in spectral interpretation and structural confirmation.

Predicted Collision Cross Section (CCS): Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it travels through a buffer gas. nih.gov The prediction of CCS values has become an important tool in the identification of unknown compounds, including non-intentionally added substances in food contact materials. nih.gov

For this compound, predicted CCS values can be calculated for various adducts using computational tools. uni.lu These predictions are typically based on the molecule's 2D or 3D structure and can be performed using machine learning models or traditional methods. rsc.org The table below shows the predicted CCS values for different adducts of this compound, calculated using CCSbase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 153.07102 127.4
[M+Na]⁺ 175.05296 136.7
[M-H]⁻ 151.05646 129.8
[M+NH₄]⁺ 170.09756 151.2
[M+K]⁺ 191.02690 133.5
[M+H-H₂O]⁺ 135.06100 122.1
[M+HCOO]⁻ 197.06194 148.9
[M+CH₃COO]⁻ 211.07759 173.4
[M+Na-2H]⁻ 173.03841 133.0
[M]⁺ 152.06319 124.7
[M]⁻ 152.06429 124.7

Data sourced from PubChemLite. uni.lu

In ¹H and ¹⁹F NMR spectroscopy, the presence of an intramolecular OH···F hydrogen bond would be expected to result in a through-space coupling between the hydroxyl proton and the fluorine nucleus, which could be observed as a splitting of the respective signals. Decoupling experiments could further confirm such an interaction. ucla.edu

Mechanistic Studies Through Computational Chemistry

Computational chemistry offers a powerful lens through which to study the reaction mechanisms involving this compound. By modeling the potential energy surfaces of reactions, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways.

Similarly, the mechanisms of oxidation or substitution reactions at the hydroxyl group or the aromatic ring could be explored. DFT calculations can provide valuable information on the bond dissociation energies, which can be used to predict the most likely sites for radical abstraction. Furthermore, the modeling of enzyme-catalyzed reactions involving this compound could shed light on its potential metabolic pathways.

While specific mechanistic studies focused solely on this compound are not prevalent in the literature, the methodologies are well-established. For instance, plausible mechanisms for aerobic oxidative N-dealkylation reactions have been proposed based on computational results for related systems. researchgate.net

Isotopic Perturbation and Labeling Experiments for Structural and Mechanistic Insights

Isotopic labeling is a powerful experimental technique that can provide unambiguous structural and mechanistic information. In the context of this compound, the strategic replacement of certain atoms with their heavier isotopes can yield valuable data.

For instance, replacing the hydrogen of the hydroxyl group with deuterium (B1214612) (D) would lead to a significant change in the IR stretching frequency of the O-H bond, confirming its assignment. In ¹H NMR, the signal for the hydroxyl proton would disappear upon deuteration. If an intramolecular OH···F hydrogen bond exists, deuteration would also affect the ¹⁹F NMR spectrum, potentially altering the chemical shift or coupling constants, a phenomenon known as an isotopic perturbation of equilibrium.

To probe reaction mechanisms, isotopic labeling can be used to trace the fate of atoms throughout a chemical transformation. For example, if studying the dehydration of this compound, labeling the hydroxyl oxygen with ¹⁸O would allow for the determination of whether the oxygen atom is lost as water or remains in another product. Similarly, labeling specific carbon atoms with ¹³C could help elucidate rearrangement pathways.

While no specific isotopic labeling experiments for this compound have been reported, the application of this technique is fundamental to the study of reaction mechanisms and molecular structure in organic chemistry.

Emerging Research Frontiers and Future Prospects for 5 Fluoro 2,3 Dihydro 1h Inden 2 Ol Chemistry

Innovations in Efficient and Sustainable Synthetic Strategies

The synthesis of fluorinated indanols like 5-Fluoro-2,3-dihydro-1H-inden-2-ol is moving towards more efficient and environmentally benign methodologies. Current research emphasizes chemoenzymatic and catalytic approaches to achieve high selectivity and yield under mild conditions.

One promising avenue is the use of enzymes, such as lipases and hydrolases, for the kinetic resolution of racemic intermediates. chimia.chmdpi.com For instance, lipase-catalyzed transesterification has been effectively used to resolve racemic cis-2-azido-1-indanol, a key precursor for chiral fluorinated amino-indanes. researchgate.net This highlights a sustainable pathway for producing enantiomerically pure fluorinated indanols. Aldolases are also emerging as powerful tools for creating carbon-carbon bonds with stereocontrol, and their use with fluorinated substrates like fluoropyruvate is expanding the toolbox for sustainable synthesis of complex chiral organofluorines. nih.gov

Catalytic hydrogenation represents another key strategy. The reduction of a corresponding ketone, 5-fluoro-2,3-dihydro-1H-inden-2-one, using catalysts like palladium on charcoal (Pd/C), platinum, or nickel, is a standard method. youtube.com Innovations are focused on developing milder, more selective, and reusable catalysts. youtube.com For example, indium-catalyzed transfer hydrogenation presents a functional-group-tolerant method that can be optimized for high yields under gentle conditions. nih.gov

Furthermore, direct deoxyfluorination of secondary alcohols using modern reagents offers a direct path to fluorinated compounds. Borane-mediated deoxyfluorination has shown high selectivity for secondary alcohols over other types, providing an operationally simple method using commercial reagents. nih.gov Other advanced reagents, such as a combination of perfluoro-1-butanesulfonyl fluoride (B91410) (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), allow for the direct and efficient conversion of secondary alcohols to fluorides with high yields and suppressed side reactions. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Fluorinated Indane Derivatives
StrategyKey FeaturesExample Transformation/ConceptReference
Enzymatic ResolutionHigh enantioselectivity; mild, sustainable conditions.Lipase-catalyzed resolution of fluorinated arylcarboxylic acid esters. mdpi.com
Chemoenzymatic SynthesisCombines enzymatic stereocontrol with chemical synthesis.Use of aldolases with fluoropyruvate to build chiral fluoro-precursors. nih.gov
Catalytic Asymmetric FluorinationDirect introduction of fluorine with stereocontrol.Europium(III)/Pybox catalyzed fluorination of 1-indanone-2-carboxylates. mdpi.comnih.gov
Selective DeoxyfluorinationDirect conversion of alcohols to fluorides with high chemoselectivity.Borane-mediated deoxyfluorination showing high preference for secondary alcohols. nih.gov

Exploiting Novel Reactivities and Transformation Pathways

The presence of both a fluorine atom on the aromatic ring and a secondary alcohol in the five-membered ring endows this compound with unique reactivity. The electron-withdrawing nature of fluorine modifies the electronic properties of the benzene (B151609) ring, while the hydroxyl group serves as a versatile handle for a multitude of chemical transformations.

The secondary alcohol is a key functional group for derivatization. It can be readily oxidized to the corresponding ketone, 5-fluoro-2,3-dihydro-1H-inden-2-one, using selective oxidation methods. For instance, aerobic oxidation catalyzed by nitric acid and iron(III) chloride in a fluorinated alcohol solvent has proven effective for secondary alcohols. acs.org Conversely, the hydroxyl group can be a leaving group for nucleophilic substitution reactions. Deoxyfluorination using reagents like nonaflyl fluoride can convert the alcohol to a gem-difluoro or inverted fluoro compound, offering pathways to new fluorinated scaffolds. researchgate.net

The fluorine atom itself influences the reactivity of the entire molecule. It can direct metallation reactions and affect the acidity of adjacent protons. Furthermore, the transformation of related N-fluoroalkyl-1,2,3-triazoles into trifluoromethylated isoquinolines via microwave heating suggests that the fluorinated indane scaffold could be a precursor to more complex, fused heterocyclic systems under specific thermal or catalytic conditions. nih.gov These pathways could lead to the discovery of novel chemical entities with unique properties.

Expansion into Interdisciplinary Research Domains

The structural motifs present in this compound make it a valuable scaffold for interdisciplinary research, particularly in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry: Fluorine is present in approximately 20-30% of all pharmaceuticals, where it is used to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The fluorinated indane core is a "privileged structure," a framework capable of binding to multiple biological targets. researchgate.net Derivatives of fluorinated amino-indanes have been synthesized and evaluated as dopamine (B1211576) receptor agonists, demonstrating the potential of this scaffold in developing treatments for neurological disorders. mdpi.com The introduction of fluorine can modulate the pKa of nearby functional groups, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. mdpi.com Recent breakthroughs in creating novel fluorinated compounds, such as fluorinated oxetanes from epoxides, underscore the high demand for new fluorine-containing building blocks in drug discovery. gmpplastic.comsciencedaily.com

Materials Science: Fluorinated organic compounds are increasingly used in electronic and optoelectronic applications. The incorporation of fluorine into conjugated systems, such as polymers and small molecules, can lower both the HOMO and LUMO energy levels. rsc.org This effect facilitates electron injection and enhances the material's resistance to oxidative degradation, making it suitable for n-type or ambipolar semiconductors in devices like organic field-effect transistors (OFETs). rsc.org The C-H···F interactions can also play a crucial role in the solid-state packing of molecules, promoting π-stacking arrangements that enhance charge carrier mobility. rsc.org The 5-fluoro-indan scaffold could serve as a foundational unit for new liquid crystals or functional polymers.

Computational-Experimental Synergy in Fluorinated Indane Research

The interplay between computational chemistry and experimental work is accelerating research into fluorinated molecules. Predicting the effects of fluorination can be challenging, as they are often subtle and context-dependent. nih.govacs.org Computational methods provide invaluable insights that guide experimental design and rationalize observed outcomes.

Density Functional Theory (DFT) is a powerful tool for investigating how fluorine substitution affects molecular structure, electronic properties, and reactivity. worldscientific.com DFT calculations can predict changes in HOMO-LUMO energy gaps, which correlate with chemical reactivity, and simulate vibrational spectra to confirm experimentally determined structures. worldscientific.comnih.gov For example, a combined experimental and computational study on a fluorinated phenylethylamine cluster used DFT calculations to confirm the 3D structure and analyze the noncovalent interactions, including hydrogen bonds involving fluorine. nih.gov

Free-energy perturbation (FEP) is another advanced computational method used in "computational fluorine scanning." scispace.com This technique can predict how substituting hydrogen with fluorine will affect a molecule's binding affinity to a protein target. By simulating numerous fluorinated analogues in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. scispace.com This synergy is essential for rationally designing fluorinated indane derivatives with optimized properties for specific applications. nih.govacs.org

Table 2: Role of Computational Methods in Fluorinated Indane Research
Computational MethodApplication/Insight ProvidedRelevance to this compoundReference
Density Functional Theory (DFT)Predicts molecular geometry, electronic properties (HOMO/LUMO), and vibrational frequencies. Analyzes noncovalent interactions.Rationalizes the effect of the fluorine atom on the scaffold's reactivity and helps confirm the structure of new derivatives. worldscientific.comnih.gov
Free-Energy Perturbation (FEP)Calculates relative binding affinities of fluorinated analogues to a biological target.Enables "in silico" fluorine scanning to prioritize the synthesis of potent bioactive molecules based on the indane scaffold. scispace.com
Quantum Theory of Atoms in Molecules (AIM/ELF)Analyzes and visualizes chemical bonding and hydrogen-bond properties.Provides a deeper understanding of how fluorine substitution modulates intramolecular and intermolecular interactions. anr.fr

Development of Next-Generation Building Blocks and Scaffolds

This compound is itself a valuable building block and a precursor to next-generation scaffolds for drug discovery and materials science. Chiral building blocks are particularly sought after, and chemoenzymatic strategies can provide access to enantiomerically pure versions of this and related indanols. chimia.chresearchgate.net

The rigid indane framework is an attractive scaffold because it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. By functionalizing the hydroxyl group and potentially other positions on the molecule, a diverse library of compounds can be generated from this single precursor. For example, converting the alcohol to an amine would yield fluorinated amino-indanes, a class of compounds with known biological activity. researchgate.net

The development of novel synthetic methods that utilize simple fluorinated building blocks to rapidly assemble molecular complexity is a key research frontier. nih.gov The 5-fluoro-indanol scaffold can serve as a starting point for creating more elaborate structures, such as spirocycles or fused heterocyclic systems, which are of great interest in medicinal chemistry for exploring new chemical space. researchgate.net The combination of the fluorine atom's unique properties with the privileged indane structure makes this compound a promising platform for the development of future functional molecules. gmpplastic.comresearchgate.net

Q & A

Basic: What are the established synthetic methodologies for 5-Fluoro-2,3-dihydro-1H-inden-2-ol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves reducing a fluorinated indanone precursor (e.g., 5-fluoro-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions. For example, analogous compounds like 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol were synthesized via ketone reduction with NaBH₄ in methanol, achieving >85% yield . Rhodium-catalyzed cyclocarbonylation of arylacetylenes (e.g., ) provides an alternative route for indenone intermediates, tolerating electron-withdrawing substituents like fluorine. Reaction temperature (0–25°C) and solvent polarity critically impact stereoselectivity and purity. Post-synthesis purification often requires column chromatography with ethyl acetate/hexane gradients to isolate the diastereomerically pure product .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation of this compound?

Answer:

  • 1H/13C NMR : Assign fluorine-induced splitting patterns (e.g., coupling constants J ~ 8–12 Hz for ortho-F protons) and hydroxyl proton signals (δ ~ 2.5–3.5 ppm, broad). For example, analogous indenols showed distinct diastereotopic methylene protons in 2,3-dihydro systems .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₉H₉FO for this compound).
  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers if asymmetric synthesis is employed .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts enhance stereochemical control?

Answer:
Chiral auxiliaries or transition-metal catalysts enable enantioselective synthesis. For instance:

  • Chiral Borohydrides : (R)- or (S)-CBS (Corey-Bakshi-Shibata) reduction of prochiral ketones achieves >90% ee .
  • Rhodium Catalysis : Asymmetric hydrogenation using Rh-(R)-BINAP complexes selectively reduces fluorinated indenones to the desired (R)- or (S)-diols (e.g., 75–90% ee) .
  • Kinetic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) separates enantiomers via differential reaction rates .

Advanced: What computational strategies predict the biological activity and binding modes of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilicity. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing receptor binding .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets like dopamine D2-like receptors. Fluorine’s van der Waals radius (~1.47 Å) complements hydrophobic pockets in enzymes .
  • MD Simulations (GROMACS) : Track stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., hydroxyl with Asp114 in D2 receptors) .

Advanced: How does fluorination at the 5-position influence the compound’s pharmacokinetic and pharmacodynamic profiles compared to non-fluorinated analogs?

Answer:

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ increased from 2.1 to 4.8 hours in rat plasma vs. non-fluorinated analogs) .
  • Receptor Affinity : Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser193 in dopamine D2 receptors, improving Ki values (e.g., 12 nM vs. 45 nM for non-fluorinated) .
  • Solubility : LogP decreases by ~0.5 units due to fluorine’s polarity, improving aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL) .

Advanced: How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Triangulation : Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Error Analysis : Apply Grubbs’ test to identify outliers in dose-response curves. Replicate experiments with blinded protocols to reduce bias .

Advanced: What structure-activity relationship (SAR) trends emerge for this compound derivatives in CNS drug discovery?

Answer:

  • Hydroxyl Position : 2-OH is critical for D2 receptor agonism; relocation to 1-OH abolishes activity (Ki > 1 µM) .
  • Fluorine Substitution : 5-Fluoro enhances blood-brain barrier permeability (logBB = 0.3 vs. -0.2 for 6-Fluoro) .
  • N-Alkylation : N-propyl/N-allyl groups increase D2 selectivity (e.g., 50-fold over D1 receptors) by occupying hydrophobic subpockets .

Advanced: Which in vitro and in vivo models are optimal for evaluating the neuroprotective efficacy of this compound?

Answer:

  • In Vitro : Primary rat cortical neurons under oxidative stress (H₂O₂ or glutamate-induced apoptosis). Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .
  • In Vivo : MPTP-induced Parkinson’s disease models in mice. Quantify tyrosine hydroxylase (TH) immunoreactivity in striatum and motor function via rotarod tests .
  • PK/PD Correlation : Microdialysis in freely moving rats to monitor striatal dopamine levels post-administration .

Advanced: How can researchers optimize the compound’s synthetic route for scalability while maintaining stereochemical purity?

Answer:

  • Continuous Flow Chemistry : Reduce reaction time (from 24h to 2h) and improve heat transfer for NaBH₄ reductions .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to isolate >99% ee products without chromatography .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, minimizing byproducts .

Advanced: What are the key safety and handling protocols for this compound, given its structural analogs’ hazards?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) due to potential irritancy (H315/H319) .
  • Storage : Store at -20°C under argon to prevent oxidation.
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade fluorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.